

Core Principles and Properties of OG 488 Alkyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OG 488 alkyne

Cat. No.: B15554272

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OG 488 Alkyne, also known as Oregon Green® 488 Alkyne, is a high-performance, green-fluorescent probe designed for the specific detection and visualization of azide-modified biomolecules.[1][2] Its core utility lies in its terminal alkyne group, which enables it to participate in a highly specific and efficient bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1][3] This reaction forms a stable triazole linkage between the dye and an azide-tagged molecule of interest.[1][2]

The fluorophore component, Oregon Green 488, offers significant advantages over traditional dyes like fluorescein. It exhibits superior photostability and its fluorescence is notably less sensitive to pH changes within the physiological range (pKa of 4.8 vs. 6.5 for fluorescein).[1][4] These characteristics make it an ideal reporter molecule for applications in complex biological systems, including fluorescence microscopy, flow cytometry, and high-content imaging.[5][6]

Quantitative Data Summary

The physicochemical and spectral properties of **OG 488 Alkyne** and its equivalents are summarized below. These properties make it compatible with standard 488 nm laser lines and FITC filter sets.[1][7]

Property	Value	Reference(s)
Chemical Name	2',7'-Difluorocarboxyfluorescein Alkyne, 6-isomer	[1][2]
Molecular Weight	~449.37 g/mol	[2]
Excitation Maximum (λ_{ex})	~496 nm	[1][2]
Emission Maximum (λ_{em})	~524 nm	[1][2]
Molar Extinction Coeff.	~84,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Recommended Laser Line	488 nm	[1][2]
Appearance	Orange to red solid	[2]
Solubility	DMSO, DMF	[2]
Spectrally Similar Dyes	Fluorescein, Alexa Fluor® 488, DyLight® 488	[1][2]

The Bioorthogonal Labeling Workflow

The primary application of **OG 488 Alkyne** is in a two-step labeling strategy. First, a biomolecule or class of biomolecules is metabolically labeled with a precursor containing a bioorthogonal azide group. Second, the azide-tagged biomolecules are detected with **OG 488 Alkyne** through a click reaction. This approach allows for the specific visualization of biological processes, such as the synthesis of new proteins, glycans, or DNA.[1][5][8]

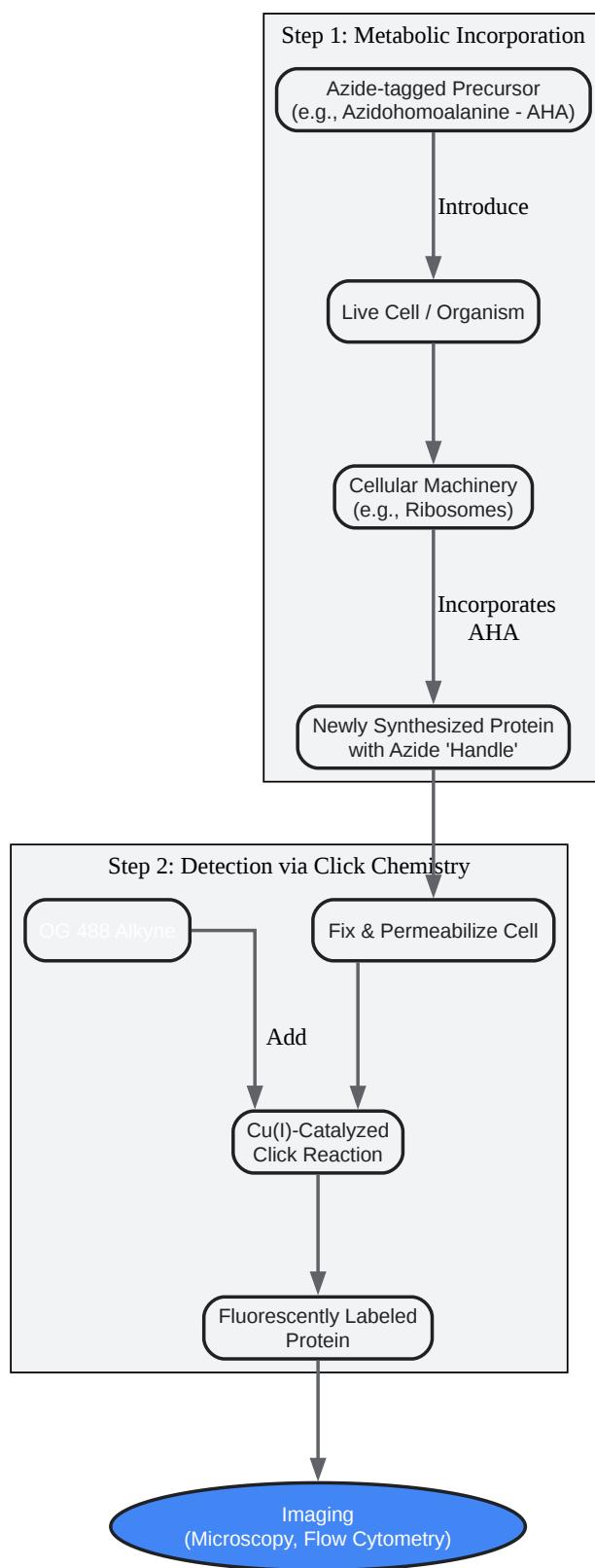
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Fig 1. Bioorthogonal labeling workflow using **OG 488 Alkyne**.

The CuAAC Reaction Mechanism

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the core chemical transformation that enables the utility of **OG 488 Alkyne**. The reaction is highly efficient and specific, proceeding rapidly under biocompatible conditions to form a stable triazole ring, covalently linking the dye to the target.[\[3\]](#)[\[9\]](#)[\[10\]](#)

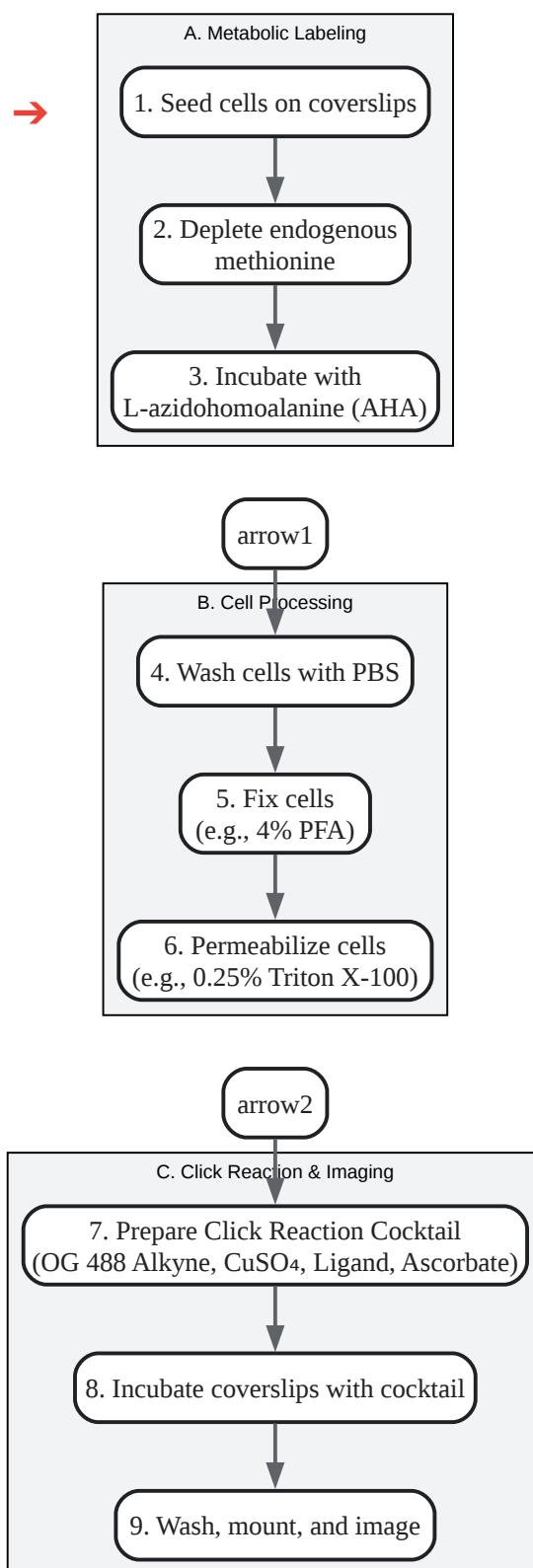
Fig 2. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following protocols provide detailed methodologies for the most common research application of **OG 488 Alkyne**: the visualization of newly synthesized proteins in cultured mammalian cells.

Workflow for Visualizing Nascent Proteins

This diagram outlines the key steps from cell preparation to final imaging, as detailed in the protocol below.



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Fig 3. Experimental workflow for nascent protein labeling.

Protocol: Fluorescent Labeling of Nascent Proteins in Cultured Cells

This protocol is synthesized from established methods for fluorescent non-canonical amino acid tagging (FUNCAT).^{[8][11][12][13]} It should be optimized for specific cell types and experimental goals.

A. Materials and Reagents

- Cells: Adherent mammalian cells cultured on sterile glass coverslips.
- Media:
 - Complete growth medium.
 - Methionine-free DMEM (or appropriate basal medium).
 - Dialyzed Fetal Bovine Serum (dFBS).
- Labeling Reagent: L-azidohomoalanine (AHA) stock solution (e.g., 100 mM in sterile water or PBS).
- Buffers:
 - Phosphate-Buffered Saline (PBS), pH 7.4.
 - Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
 - Permeabilization Buffer: 0.25% Triton X-100 in PBS.
 - Wash Buffer: 3% BSA in PBS.
- Click Reaction Components:
 - **OG 488 Alkyne:** 1-5 mM stock in DMSO.
 - Copper(II) Sulfate (CuSO₄): 20-50 mM stock in water.

- Ligand: THPTA or TBTA, 50 mM stock in water or DMSO/t-butanol. THPTA is recommended for aqueous solutions.[10]
- Reducing Agent: Sodium Ascorbate, 300-500 mM stock in water (must be prepared fresh).

B. Procedure

- Cell Culture and Methionine Depletion:

1. Seed cells onto sterile glass coverslips in a multi-well plate and grow to desired confluence (typically 70-80%).
2. Aspirate the complete growth medium. Wash cells once with pre-warmed PBS.
3. Add pre-warmed methionine-free medium supplemented with dFBS. Incubate for 30-60 minutes at 37°C to deplete intracellular methionine pools.[12]

- AHA Metabolic Labeling:

1. Prepare the labeling medium by adding AHA to the methionine-free medium to a final concentration of 25-50 μ M.[12] If applicable, add experimental drugs or stimuli at this stage.
2. Remove the depletion medium and add the AHA labeling medium to the cells.
3. Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C. For pulse-chase experiments, this incubation can be followed by a "chase" with complete medium.

- Fixation and Permeabilization:

1. Place the plate on ice to stop the labeling reaction.
2. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
3. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[12]
4. Wash the cells twice with PBS.

5. Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 15 minutes at room temperature.[12]
6. Wash the cells twice with 3% BSA in PBS.

- Click Reaction:
 1. Prepare the Click Reaction Cocktail immediately before use. For a 500 μ L final volume (sufficient for several coverslips), add components in the following order, vortexing gently after each addition:[14][15]
 - PBS, pH 7.4: 435 μ L
 - **OG 488 Alkyne** (from 2 mM stock): 5 μ L (Final: 20 μ M)
 - CuSO₄ (from 20 mM stock): 25 μ L (Final: 1 mM)
 - THPTA Ligand (from 50 mM stock): 25 μ L (Final: 2.5 mM)
 - Sodium Ascorbate (from 500 mM stock, freshly made): 10 μ L (Final: 10 mM)
 2. Remove the wash buffer from the cells.
 3. Add the Click Reaction Cocktail to the coverslips, ensuring they are fully submerged.
 4. Incubate for 30 minutes at room temperature, protected from light.

- Final Washes and Mounting:
 1. Aspirate the click reaction cocktail.
 2. Wash the cells three times with 3% BSA in PBS.
 3. (Optional) Counterstain nuclei with DAPI or perform subsequent immunofluorescence staining for other targets of interest.
 4. Wash twice more with PBS.
 5. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

6. Image using a fluorescence microscope with appropriate filters for the 488 nm channel.

Conclusion

OG 488 Alkyne is a robust and versatile tool for researchers in cell biology and drug development. Its application in bioorthogonal click chemistry, particularly for visualizing de novo protein synthesis, provides a powerful, non-radioactive method to study cellular dynamics *in situ*.^{[1][2]} The superior photostability and pH-insensitivity of the Oregon Green 488 fluorophore ensure high-quality data in demanding imaging applications.^{[4][6]} By following established protocols, researchers can effectively integrate this technology to investigate the regulation of proteomes in response to various stimuli, genetic modifications, or therapeutic interventions.

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- To cite this document: BenchChem. [Core Principles and Properties of OG 488 Alkyne]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554272#what-is-og-488-alkyne-used-for-in-research]

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